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molecular formula C12H6N2O5S B8632721 Dibenzothiophene, 3,7-dinitro-, 5-oxide

Dibenzothiophene, 3,7-dinitro-, 5-oxide

Cat. No. B8632721
M. Wt: 290.25 g/mol
InChI Key: AEFDIOODLJMOML-UHFFFAOYSA-N
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Patent
US08088368B2

Procedure details

Two batches of the above solid 3,7-dinitro-dibenzothiophene 5-oxide was hydrogenated at 45 psi in ethanol (250 mL for each batch) with 10% Pd on carbon (0.46 g each batch) for 2 hours. Two batches were combined and filtered through CELITE to give an orange solution. Hydrogen chloride gas was bubbled into the solution to form precipitate (at pH 1). The precipitate was filtered and washed with small amount of ethanol and dried on vacuum to give an orange solid Dibenzothiophene-3,7-diamine (2.46 g). LCMS-ESI−: calc'd for C12H10N2S: 214.29. Found: 215.0 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.46 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[C:11]3[CH:12]=[CH:13][C:14]([N+:16]([O-])=O)=[CH:15][C:10]=3[S:9](=O)[C:8]=2[CH:20]=1)([O-])=O>C(O)C.[Pd]>[CH:12]1[C:11]2[C:7]3[CH:6]=[CH:5][C:4]([NH2:1])=[CH:20][C:8]=3[S:9][C:10]=2[CH:15]=[C:14]([NH2:16])[CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(S(C3=C2C=CC(=C3)[N+](=O)[O-])=O)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.46 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through CELITE
CUSTOM
Type
CUSTOM
Details
to give an orange solution
CUSTOM
Type
CUSTOM
Details
Hydrogen chloride gas was bubbled into the solution to form precipitate (at pH 1)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with small amount of ethanol
CUSTOM
Type
CUSTOM
Details
dried on vacuum

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=2SC3=C(C21)C=CC(=C3)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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